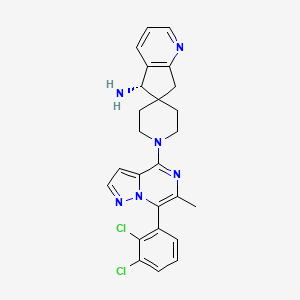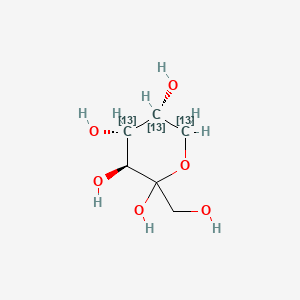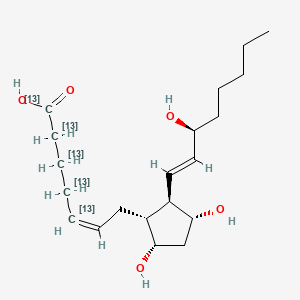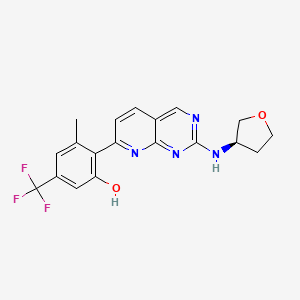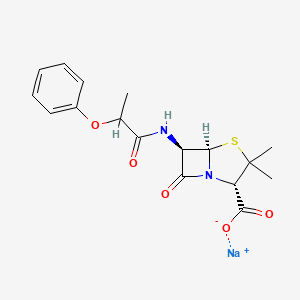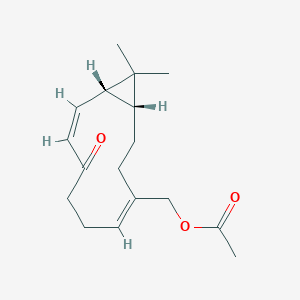
PI5P4Ks-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PI5P4Ks-IN-3 is a compound that targets phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), a family of enzymes involved in the regulation of phosphoinositide signaling pathways. These enzymes play a crucial role in various cellular processes, including membrane trafficking, cytoskeletal organization, and cell survival. This compound has emerged as a promising therapeutic agent, particularly in the context of cancer research, due to its ability to modulate these signaling pathways .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PI5P4Ks-IN-3 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:
Formation of the Core Structure: This step involves the construction of the basic molecular framework using standard organic synthesis techniques such as condensation reactions, cyclization, and functional group transformations.
Functional Group Introduction: Specific functional groups are introduced to the core structure through reactions such as halogenation, alkylation, and acylation. These reactions are carried out under controlled conditions to ensure the desired product is obtained.
Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Scale-Up: Adjusting reaction parameters such as temperature, pressure, and solvent volume to accommodate larger quantities of reactants.
Process Optimization: Implementing process optimization techniques to improve reaction efficiency and minimize by-products.
Quality Control: Establishing stringent quality control measures to ensure the consistency and reliability of the final product.
化学反応の分析
Types of Reactions
PI5P4Ks-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new functional groups, resulting in modified analogs of this compound .
科学的研究の応用
PI5P4Ks-IN-3 has a wide range of scientific research applications, including:
作用機序
PI5P4Ks-IN-3 exerts its effects by inhibiting the activity of PI5P4Ks, which are responsible for phosphorylating phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI4,5P2). This inhibition disrupts the normal signaling pathways regulated by PI4,5P2, leading to alterations in cellular processes such as membrane trafficking, cytoskeletal organization, and cell survival. The compound’s mechanism of action involves binding to the active site of PI5P4Ks, thereby preventing the phosphorylation of PI5P .
類似化合物との比較
PI5P4Ks-IN-3 can be compared with other similar compounds, such as:
NIH-12848: A selective inhibitor of PI5P4K gamma, which exhibits a non-ATP-competitive, allosteric binding mode.
The uniqueness of this compound lies in its specific targeting of PI5P4Ks and its potential therapeutic applications in cancer treatment, making it a valuable tool for scientific research and drug development .
特性
分子式 |
C32H31N7O2 |
|---|---|
分子量 |
545.6 g/mol |
IUPAC名 |
4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N-[3-[[7-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]phenyl]benzamide |
InChI |
InChI=1S/C32H31N7O2/c1-22-9-15-27(16-10-22)39-19-17-28-30(33-21-34-31(28)39)36-25-6-4-7-26(20-25)37-32(41)23-11-13-24(14-12-23)35-29(40)8-5-18-38(2)3/h4-17,19-21H,18H2,1-3H3,(H,35,40)(H,37,41)(H,33,34,36)/b8-5+ |
InChIキー |
QSHQSGKUSRNJPU-VMPITWQZSA-N |
異性体SMILES |
CC1=CC=C(C=C1)N2C=CC3=C(N=CN=C32)NC4=CC(=CC=C4)NC(=O)C5=CC=C(C=C5)NC(=O)/C=C/CN(C)C |
正規SMILES |
CC1=CC=C(C=C1)N2C=CC3=C(N=CN=C32)NC4=CC(=CC=C4)NC(=O)C5=CC=C(C=C5)NC(=O)C=CCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


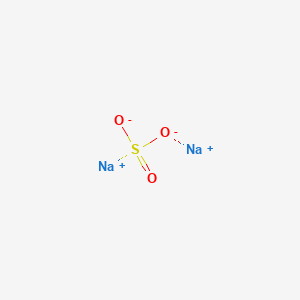
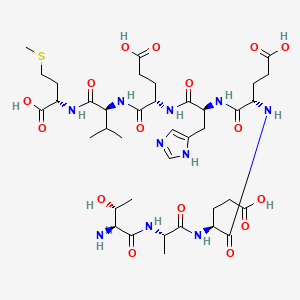
![3-cyclobutyl-N-(dimethylsulfamoyl)-1-(4-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12384668.png)
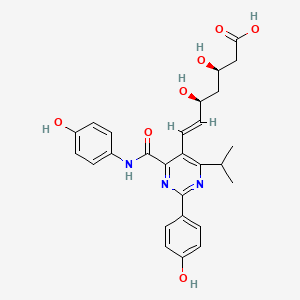
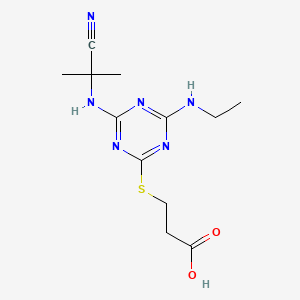
![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] N-phenylcarbamate](/img/structure/B12384691.png)

